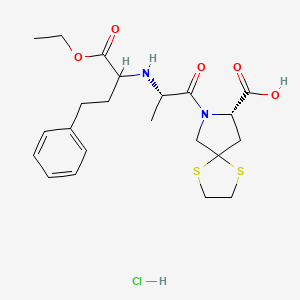

Spirapril (hydrochloride)

Description

BenchChem offers high-quality Spirapril (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spirapril (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H31ClN2O5S2 |

|---|---|

Molecular Weight |

503.1 g/mol |

IUPAC Name |

(8S)-7-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17?,18-;/m0./s1 |

InChI Key |

CLDOLNORSLLQDI-QDRZTAJBSA-N |

Isomeric SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Spirapril (hydrochloride) synthesis and purification process

An In-Depth Technical Guide to the Synthesis and Purification of Spirapril Hydrochloride

Introduction

Spirapril is a potent, second-generation angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Like many advanced ACE inhibitors, it is administered as a prodrug, which, after oral administration, is hydrolyzed in the body to its pharmacologically active diacid metabolite, spiraprilat.[2][3][4] Spiraprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][5] This mechanism leads to vasodilation and a reduction in blood pressure.[5]

The molecular architecture of Spirapril is characterized by a unique 1,4-dithia-7-azaspiro[4.4]nonane carboxylic acid core coupled to an N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanine side chain.[3][6] This structural complexity, particularly the presence of multiple stereocenters, necessitates a highly controlled and robust synthetic and purification strategy to ensure the production of a safe, effective, and high-purity active pharmaceutical ingredient (API). This guide provides a detailed examination of the synthesis and purification of Spirapril hydrochloride, grounded in established chemical literature and process chemistry principles. We will explore the strategic decisions behind the synthetic route, detail the experimental protocols, and discuss the critical aspects of purification required to meet stringent pharmaceutical standards.

Section 1: Retrosynthetic Analysis and Strategic Considerations

A convergent retrosynthetic strategy is the most logical approach for a molecule of Spirapril's complexity. This approach involves synthesizing key fragments of the molecule separately before joining them in the final stages. This strategy enhances overall efficiency and simplifies the purification of intermediates.

The primary disconnection points for Spirapril (I) are the two amide bonds. However, the most strategically sound disconnection is at the amide bond linking the spirocyclic amino acid core and the dipeptide side chain. This breaks the molecule down into two key intermediates of roughly equal complexity: the spirocyclic core (II) and the ethyl L-alanyl-L-phenylbutyl ester derivative (III) .

Caption: Overall workflow for Spirapril Hydrochloride synthesis.

Experimental Protocol: Coupling and Diastereomer Separation

-

Step 1: Amide Coupling. Dissolve the spirocyclic amino acid hydrobromide (II) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the salt and facilitate the reaction.

-

Add the solution of the activated NHS ester of the side chain (III) (1.05 eq) to the mixture.

-

Stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by HPLC.

-

Step 2: Work-up. Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain crude Spirapril as a mixture of diastereomers. [6]7. Step 3: Diastereomer Separation. The separation of the desired (S,S,S) diastereomer from the undesired ones is typically achieved by column chromatography on silica gel or by fractional crystallization. The choice of method depends on the scale of the synthesis and the physical properties of the diastereomers.

Section 4: Purification and Salt Formation

The final stages of the process are dedicated to achieving the high purity required for a pharmaceutical ingredient. This involves removing any remaining impurities and isolating the API in a stable, crystalline salt form.

Caption: Purification and salt formation workflow.

Rationale for Purification Strategy

The primary impurities that must be removed include:

-

Diastereomers: From the coupling of the chiral side chain and spirocyclic core. [6]* Process-Related Impurities: Unreacted starting materials, coupling reagents (e.g., residual DCU), and solvents.

-

Degradation Products: The major degradation pathway for Spirapril is intramolecular cyclization to form a diketopiperazine (DKP) impurity. [7][8]Spiraprilat, the active diacid, can also be present if hydrolysis occurs. [1] Crystallization is the most effective method for final purification, as it can efficiently remove both process-related impurities and undesired stereoisomers while simultaneously isolating the desired solid-state form. [9]

Final Salt Formation and Purification

The hydrochloride salt of Spirapril is the stable, marketed form. [10]The final purification step is therefore the crystallization of this salt.

Self-Validating Protocol: Crystallization of Spirapril Hydrochloride

-

Step 1: Salt Formation. Charge the purified Spirapril free base (obtained after chromatography) into a crystallizer vessel. Dissolve the material in a suitable solvent, such as methanol or ethanol. [7]2. Filter the solution through a polishing filter (e.g., 0.2 µm) to remove any particulate matter.

-

Carefully add a stoichiometric amount of a solution of hydrogen chloride (e.g., HCl in isopropanol or ethereal HCl) to the clear solution. The addition should be controlled to prevent shock crystallization.

-

Step 2: Crystallization. The monohydrate form can be prepared by slow evaporation from wet methanol. [7]Alternatively, for controlled crystallization, slowly cool the solution or add an anti-solvent (e.g., diethyl ether or heptane) to induce supersaturation and crystallization.

-

In-Process Control: Monitor the crystallization process for crystal size and shape using in-line particle analysis tools if available. The rate of cooling or anti-solvent addition is a critical parameter to control crystal morphology.

-

Step 3: Isolation and Drying. Once crystallization is complete, hold the slurry at a low temperature (e.g., 0-5°C) for several hours to maximize yield.

-

Filter the crystalline product. Wash the filter cake with a cold solvent or anti-solvent to remove residual mother liquor.

-

Dry the purified Spirapril hydrochloride under vacuum at a controlled temperature (e.g., 40-50°C) until the residual solvent levels meet ICH guidelines.

Section 5: Quality Control and Analytical Validation

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final Spirapril hydrochloride API.

| Parameter | Specification | Analytical Method | Rationale |

| Identity | Conforms to reference standard | FTIR, ¹H NMR | Confirms the chemical structure of the molecule. |

| Assay | 98.5% - 101.5% | HPLC-UV | Quantifies the amount of active substance. |

| Stereoisomeric Purity | Specific diastereomers ≤ 0.15% | Chiral HPLC | Ensures the correct stereochemistry, which is critical for pharmacological activity. |

| Related Substances | Spiraprilat ≤ 0.5% | HPLC-UV | Controls the level of the active metabolite and potential hydrolysis product. [1] |

| Diketopiperazine ≤ 0.2% | HPLC-UV | Controls the primary degradation product. [7][8] | |

| Any other individual impurity ≤ 0.10% | HPLC-UV | Adheres to ICH guidelines for impurity thresholds. [] | |

| Residual Solvents | Meets ICH Q3C limits | Headspace GC | Ensures that solvent levels are below safety thresholds. |

| Water Content | e.g., for monohydrate: 3.4% - 4.0% | Karl Fischer Titration | Confirms the correct hydration state of the crystalline solid. [7] |

Conclusion

The synthesis and purification of Spirapril hydrochloride is a multi-step process that demands precise control over reaction conditions, stereochemistry, and purification operations. A convergent synthetic strategy, leveraging well-understood chemical transformations such as thioketal formation, reductive amination, and peptide coupling, provides an efficient route to the core molecular structure. The ultimate success of the process, however, lies in the meticulous purification and crystallization of the final hydrochloride salt. This critical final step ensures the removal of process-related impurities and unwanted diastereomers, yielding an active pharmaceutical ingredient that meets the stringent quality and purity standards required for therapeutic use. The methodologies described herein represent a robust and logical framework for the production of this important antihypertensive agent.

References

-

Xu, W., Wahle, M. C., Stowell, J. G., & Byrn, S. R. (1997). Spirapril Hydrochloride Hydrate. Acta Crystallographica Section C: Crystal Structure Communications, 53(12), 1917-1919. [Link]

-

Kočovský, P., Baines, A., & Malkov, A. V. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

-

Smith, E. M., et al. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry, 32(7), 1600-1606. [Link]

- Lin, C. A., & Sun, M. L. (1999). U.S. Patent No. 5,869,671. Washington, DC: U.S.

-

Veeprho. (n.d.). Spirapril Impurities and Related Compound. Veeprho. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311447, Spirapril. [Link]

-

PharmaCompass. (n.d.). Spirapril | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6850814, Spirapril Hydrochloride. [Link]

-

Wikipedia. (n.d.). Spirapril. [Link]

-

Pharmaffiliates. (n.d.). Spirapril Hydrochloride and its Impurities. [Link]

-

Walsh Medical Media. (2013). An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. [Link]

- Teva Pharmaceuticals USA Inc. (2004). U.S. Patent No. 6,764,694. Washington, DC: U.S.

-

Pharmaffiliates. (n.d.). Spirapril-impurities. [Link]

-

Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEP Magazine, June 2008, 36-41. [Link]

-

Mosher, G. L., et al. (2017). U.S. Patent No. 9,616,096. Washington, DC: U.S. Patent and Trademark Office. [Link]

-

The Merck Index Online. (n.d.). Spirapril. [Link]

-

Al-Shdefat, S. F., et al. (2021). Analytical Methods for Determination of Certain Antihypertensive Drugs. Biomedical Journal of Scientific & Technical Research, 34(1), 26501-26511. [Link]

-

Kumar, A., & Singh, R. (2009). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Journal of the Brazilian Chemical Society, 20(6), 1011-1032. [Link]

-

Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750-766. [Link]

- Teva Pharmaceuticals USA Inc. (2003). U.S.

- Wockhardt Research Centre. (2008).

Sources

- 1. veeprho.com [veeprho.com]

- 2. Spirapril - Wikipedia [en.wikipedia.org]

- 3. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. WO2008001184A2 - Solid composition - Google Patents [patents.google.com]

- 9. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 10. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical and Physical Properties of Spirapril Hydrochloride

Introduction

Spirapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxy group of ACE inhibitors.[1][2] It is the hydrochloride salt of spirapril, a prodrug that is hydrolyzed in vivo to its active metabolite, spiraprilat.[3][4][5] Spiraprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] This mechanism of action leads to vasodilation and a reduction in aldosterone secretion, resulting in its therapeutic use as an antihypertensive agent for the treatment of hypertension and congestive heart failure.[3][6] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of spirapril hydrochloride for researchers, scientists, and drug development professionals.

Chemical Properties

Spirapril hydrochloride is a synthetic compound with a complex stereochemistry that is crucial for its biological activity.[7]

Chemical Structure:

Caption: Chemical structure of Spirapril Hydrochloride.

Nomenclature and Identification:

| Identifier | Value |

| IUPAC Name | (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride[3] |

| CAS Number | 94841-17-5[8] |

| Molecular Formula | C22H31ClN2O5S2[3] |

| Molecular Weight | 503.1 g/mol [3] |

| Synonyms | SCH 33844, Renormax, Renpress, Sandopril[3][8] |

Spirapril hydrochloride is also available as a monohydrate, which is the form recognized by the European Pharmacopoeia.[9]

| Identifier (Monohydrate) | Value |

| IUPAC Name | (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrate;hydrochloride[9] |

| CAS Number | 200872-06-6[9] |

| Molecular Formula | C22H33ClN2O6S2[9] |

| Molecular Weight | 521.1 g/mol [9] |

Physical Properties

The physical properties of a drug substance are critical for its formulation, manufacturing, and bioavailability.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/foam | [8][10] |

| Melting Point | 192-194 °C (with decomposition) | [8][10] |

| Solubility | Very slightly soluble in water; Soluble in methanol; Slightly soluble in acetonitrile; Practically insoluble in methylene chloride. | [10] |

| Optical Rotation | [α]D26 = -11.2° (c = 0.4 in ethanol) | [8] |

| Hygroscopicity | Hygroscopic | [10] |

Analytical Characterization

A comprehensive analytical characterization is essential to ensure the identity, purity, and quality of Spirapril hydrochloride. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity and potency of Spirapril hydrochloride. A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

Rationale for Method Development: The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase composition, and detector wavelength. For ACE inhibitors like spirapril, which possess ionizable groups, the pH of the mobile phase is a critical parameter affecting retention and peak shape.[11] A low pH is often employed to suppress the ionization of the carboxylic acid groups, leading to better retention and symmetrical peaks on a reversed-phase column.[11]

Illustrative HPLC Protocol (Based on European Pharmacopoeia reference for a related substance test):

-

Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. A low pH, around 2.5-3.5, is typically effective.[11]

-

Flow Rate: 1.0 - 1.5 mL/min

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40 °C) for better reproducibility.

-

Detection: UV spectrophotometer at a wavelength where the analyte exhibits significant absorbance (e.g., 210-220 nm).

-

Injection Volume: 10-20 µL

-

System Suitability: Before analysis, the system suitability is confirmed by injecting a standard solution to ensure parameters like theoretical plates, tailing factor, and reproducibility are within acceptable limits as defined by pharmacopoeias.

Caption: A typical workflow for HPLC analysis of Spirapril Hydrochloride.

Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed.[12][13] This involves subjecting Spirapril hydrochloride to various stress conditions to generate potential degradation products.

-

Acid/Base Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.[12]

-

Oxidative Degradation: Exposure to hydrogen peroxide.[12]

-

Thermal Degradation: Heating the solid drug substance.[12]

-

Photodegradation: Exposing the drug substance to UV and visible light.[14]

The developed HPLC method must be able to resolve the main peak of Spirapril hydrochloride from all the degradation product peaks.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Spirapril hydrochloride's identity.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a straightforward and valuable tool for the initial identification and quantification of Spirapril hydrochloride. The presence of the phenyl group in the molecule results in characteristic UV absorption.

-

Experimental Protocol: A dilute solution of Spirapril hydrochloride is prepared in a suitable solvent (e.g., methanol or 0.1 N HCl). The UV spectrum is recorded, typically from 200 to 400 nm, against a solvent blank. The wavelength of maximum absorbance (λmax) is determined. For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

2. Infrared (IR) Spectroscopy:

IR spectroscopy provides a molecular fingerprint of Spirapril hydrochloride by identifying its functional groups.

-

Expected Characteristic Peaks:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

N-H stretch (secondary amine): Around 3300 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹

-

C=O stretch (ester and carboxylic acid): Strong absorptions around 1730-1750 cm⁻¹

-

C=O stretch (amide): Around 1650 cm⁻¹

-

C=C stretch (aromatic): Around 1600 and 1450 cm⁻¹

-

-

Experimental Protocol: The IR spectrum can be obtained using a potassium bromide (KBr) pellet or by Attenuated Total Reflectance (ATR). The sample is scanned over the mid-IR range (4000-400 cm⁻¹).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural confirmation of Spirapril hydrochloride. They provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

Experimental Protocol: A solution of Spirapril hydrochloride is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Advanced 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of all signals.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of Spirapril hydrochloride.

1. Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[15] It is used to determine the melting point and to study polymorphism.

-

Experimental Protocol: A small amount of the sample is hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.

2. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature.[15] It is useful for determining the presence of water or other residual solvents and for studying the thermal stability of the compound. For the monohydrate form, TGA can quantify the water content.

-

Experimental Protocol: A sample is placed in a TGA pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The resulting curve plots the percentage of weight loss against temperature.

Caption: Workflow for Thermal Analysis of Spirapril Hydrochloride.

Conclusion

This technical guide has outlined the key chemical and physical properties of Spirapril hydrochloride, along with the analytical methodologies essential for its characterization. A thorough understanding of these properties is fundamental for drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products containing Spirapril hydrochloride. For complete and validated analytical procedures, it is imperative to consult the official monographs of the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

References

-

Forced Degradation Studies. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

-

PubChem. (n.d.). Spirapril hydrochloride monohydrate. Retrieved from [Link]

-

Merck Index. (n.d.). Spirapril. Retrieved from [Link]

-

PubChem. (n.d.). Spirapril Hydrochloride. Retrieved from [Link]

- Popović-Nikolić, M., Popović, G., & Agbaba, D. (2013). The Effects of Anionic, Cationic, and Nonionic Surfactants on Acid–Base Equilibria of ACE Inhibitors. Journal of Solution Chemistry, 42(9), 1779–1793.

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Molecules, 28(11), 4381.

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015).

- Noble, S., & Sorkin, E. M. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs, 49(5), 750–766.

- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2015). Journal of Analytical & Bioanalytical Techniques, 6(1).

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (2022). 2. Introduction of UV spectrometer. Retrieved from [Link]

- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2014). Organic Process Research & Development, 18(11), 1436-1441.

- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research, 27(1), 248-253.

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM. Retrieved from [Link]

-

PubChem. (n.d.). Spirapril. Retrieved from [Link]

- Thermal analysis study of antihypertensive drug doxazosin mesilate. (2013). Journal of Thermal Analysis and Calorimetry, 111(3), 1931-1935.

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments. Retrieved from [Link]

-

Summary of forced degradation results. (2017). ResearchGate. Retrieved from [Link]

-

PharmaCompass. (n.d.). Spirapril. Retrieved from [Link]

-

IR spectrum of pure Captopril. (2019). ResearchGate. Retrieved from [Link]

- Smith, E. M., Swiss, G. F., Neustadt, B. R., McNamara, P., Gold, E. H., Sybertz, E. J., & Baum, T. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of medicinal chemistry, 32(7), 1600–1606.

- Cushman, D. W., & Ondetti, M. A. (1991). Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs. The American journal of cardiology, 68(14), 14D–20D.

- Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2018). Molecules, 23(10), 2663.

- Direct determination of angiotensin-converting enzyme inhibitors in plasma by radioenzymatic assay. (1987). Clinical chemistry, 33(9), 1614–1617.

- Determination of Specific Absorbance (A¦) of Five Calcium Channel Blocker Anti-Hypertensive Drugs Using UV-Visible Spectroscopy. (2023). ChemRxiv.

- HPLC-UV Method for the Determination of Enalapril in Bulk, Pharmaceutical Formulations and Serum. (2014). Journal of Analytical & Bioanalytical Techniques, 5(4).

- A VALIDATED HPLC METHOD FOR ANALYSIS OF ATORVASTATIN CALCIUM, RAMIPRIL AND ASPIRIN AS THE BULK DRUG AND IN COMBINED CAPSULE DOSAGE FORMS. (2010). International Journal of Pharmaceutical Sciences Review and Research, 4(3), 40-45.

- Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(6), 1032-1046.

- Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (2014). Magnetic Resonance in Chemistry, 52(12), 735-742.

- A review on validated analytical methods for Ramipril. (2022). World Journal of Biology Pharmacy and Health Sciences, 10(2), 038-046.

-

CORRELATION BETWEEN PHARMACOKINETIC PROPERTIES AND 15N-NMR AND 13C-NMR CHEMICAL SHIFTS OF ANGIOTENSIN CONVERTING ENZYME INHIBITORS. (2013). ResearchGate. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.

- Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. (2022). JETIR, 9(6).

- Development and validation of a RP- HPLC method for simultaneous estimation of enalapril maleate and ramipril in bulk and tablet. (2012). Scholars Research Library, 4(3), 945-951.

- Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC). (1993). Journal of pharmaceutical and biomedical analysis, 11(9), 827–833.

- ACE Inhibitors. (2023).

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

UV spectrophotometric methods for estimation of ramipril in pharmaceutical dosage form by Absorption maxima Method and Area under Curve. (2017). ResearchGate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tainstruments.com [tainstruments.com]

- 3. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spirapril [drugfuture.com]

- 9. Spirapril hydrochloride monohydrate | C22H33ClN2O6S2 | CID 71587627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 94841-17-5 CAS MSDS (Spirapril hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

Spirapril hydrochloride stability and degradation pathway analysis

An In-Depth Technical Guide to the Stability and Degradation Pathway Analysis of Spirapril Hydrochloride

Introduction: The Imperative of Stability in Drug Efficacy

Spirapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] Structurally, it is a dicarboxylate-containing ACE inhibitor that acts as a prodrug. Following oral administration, it is hydrolyzed in vivo to its pharmacologically active metabolite, spiraprilat, which exerts the therapeutic effect by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1][4][5]

The journey of a drug molecule from synthesis to therapeutic action is fraught with challenges, chief among them being its chemical stability. The presence of susceptible functional groups, such as the ethyl ester and amide linkages in spirapril, renders it vulnerable to degradation under various environmental conditions. Understanding the degradation pathways is not merely an academic exercise; it is a cornerstone of drug development mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[6][7] Forced degradation, or stress testing, provides critical insights into the intrinsic stability of the molecule, helps in the elucidation of degradation products, and is indispensable for developing and validating stability-indicating analytical methods (SIMs) that can ensure the safety, quality, and efficacy of the final pharmaceutical product.[6][8]

This guide provides a comprehensive analysis of the stability profile and degradation pathways of spirapril hydrochloride. We will delve into the mechanistic basis of its degradation under various stress conditions, outline the analytical methodologies required for its assessment, and provide detailed protocols grounded in established scientific principles.

Section 1: Physicochemical Profile and Intrinsic Stability

A foundational understanding of a drug's physicochemical properties is essential before embarking on stability studies. These properties dictate its handling, formulation strategies, and inherent susceptibility to degradation.

| Property | Data | Source(s) |

| Chemical Name | (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride | [1] |

| Molecular Formula | C₂₂H₃₀N₂O₅S₂·HCl | [3][9] |

| Molecular Weight | 503.08 g/mol | [3] |

| Melting Point | 192-194°C (decomposes) | [9] |

| Appearance | White to Off-White Solid | [9] |

| Solubility | Very slightly soluble in water; soluble in methanol. | [9] |

Storage and Handling: As a solid, spirapril hydrochloride is relatively stable and should be stored at -20°C for long-term use, where it can remain stable for at least four years.[10] Stock solutions, however, are more prone to degradation and should be stored at -80°C for up to 6 months or at -20°C for no more than one month.[10] It is crucial to protect the compound from moisture, as its hygroscopic nature can accelerate hydrolytic degradation.[9][10]

Section 2: Forced Degradation Studies - A Strategic Framework

Forced degradation studies are the bedrock of stability analysis. The objective is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to identify the likely degradation products and establish the degradation pathways.[6] This process is fundamental to developing a truly specific, stability-indicating analytical method.[7] The general aim is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize impurities without completely destroying the molecule.[6][11]

Section 3: Primary Degradation Pathways of Spirapril Hydrochloride

The molecular structure of spirapril contains two primary "soft spots" for degradation: the ethyl ester and the amide bond.[12] Consequently, hydrolysis is the most significant degradation pathway.

Hydrolytic Degradation

Hydrolysis involves the cleavage of a chemical bond by reaction with water and is the most common degradation mechanism for pharmaceuticals.[12] For spirapril, this occurs under acidic, basic, and neutral conditions, with the rate being highly pH-dependent.

-

Pathway 1: Ester Hydrolysis (De-esterification) : The most facile hydrolytic reaction for spirapril is the cleavage of the ethyl ester group. This reaction converts the prodrug spirapril into its active diacid metabolite, spiraprilat . This is the same biotransformation that occurs in the liver.[4][5] Under forced degradation conditions, particularly basic hydrolysis, this is the principal degradation product formed.

-

Pathway 2: Amide Hydrolysis : A more strenuous condition can lead to the cleavage of the amide bond linking the alanyl moiety to the dithia-azaspiro-nonane carboxylic acid core. While amides are generally more resistant to hydrolysis than esters, this pathway can occur under prolonged exposure to strong acid or base.[12]

-

Pathway 3: Intramolecular Cyclization : Like other ACE inhibitors such as enalapril and quinapril, spirapril has the potential to undergo intramolecular cyclization to form a diketopiperazine derivative.[13][14] This involves the nucleophilic attack of the secondary amine onto the amide carbonyl, leading to the cleavage of the peptide bond and formation of a stable six-membered ring.

Oxidative Degradation

Oxidative degradation is typically forced using hydrogen peroxide (H₂O₂).[15] The sulfur atoms within the 1,4-dithiaspiro[4.4]nonane ring system of spirapril are susceptible to oxidation. This can lead to the formation of sulfoxide or sulfone derivatives, altering the molecule's polarity and potentially its biological activity. The reaction is generally initiated by reactive oxygen species generated from the stressor.[16]

Photolytic and Thermal Degradation

-

Photodegradation : Per ICH Q1B guidelines, photostability testing exposes the drug to a combination of UV and visible light.[17] While specific photoproducts for spirapril are not extensively documented, compounds with aromatic rings and carbonyl groups can be susceptible to photolytic cleavage or rearrangement reactions.

-

Thermal Degradation : When subjected to dry heat (e.g., 80°C), spirapril may undergo degradation, primarily through acceleration of hydrolytic pathways or intramolecular cyclization to the diketopiperazine.[18][19] The extent of degradation is dependent on temperature and duration of exposure.

Summary of Degradation Behavior

| Stress Condition | Reagent/Parameters | Primary Degradation Pathway(s) | Major Degradant(s) |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Ester Hydrolysis, Cyclization | Spiraprilat, Diketopiperazine |

| Base Hydrolysis | 0.1 M - 1 M NaOH, RT/heat | Ester Hydrolysis (rapid) | Spiraprilat |

| Neutral Hydrolysis | Water, heat | Ester Hydrolysis (slow) | Spiraprilat |

| Oxidation | 3% H₂O₂, RT | Oxidation of Sulfur atoms | Sulfoxide/Sulfone derivatives |

| Photolysis | UV/Visible Light | Potential for cleavage/rearrangement | Compound-specific |

| Thermal (Dry Heat) | 60 - 80°C | Cyclization, Hydrolysis | Diketopiperazine, Spiraprilat |

Section 4: Analytical Methodologies for Stability Assessment

The cornerstone of any stability study is a validated stability-indicating method (SIM). A SIM must be able to accurately quantify the decrease of the active drug substance and the increase of degradation products over time, with no interference from excipients, impurities, or other degradants.[20]

Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for the development of a SIM for spirapril hydrochloride, based on established methods for similar ACE inhibitors.[14][19][21]

1. Instrumentation and Materials:

-

HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

Column: A reversed-phase column such as an Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), High-purity water.

2. Chromatographic Conditions:

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.8 with Orthophosphoric Acid.

-

Mobile Phase B: Acetonitrile.

-

Elution Mode: Gradient elution. A starting point could be:

-

Time 0 min: 10% B

-

Time 20 min: 80% B

-

Time 20.1 min: 10% B

-

Time 25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

3. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve spirapril hydrochloride in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of ~100 µg/mL.

-

Forced Degradation Samples: Dilute the stressed sample mixtures with the diluent to a similar concentration. If a strong acid or base was used for stress testing, neutralize the sample before dilution to halt further degradation.[6]

4. Method Validation (Self-Validating System):

-

Specificity: This is the most critical parameter. The method's trustworthiness is established here. Inject the blank, placebo (if applicable), and all forced degradation samples. The PDA detector should be used to assess peak purity for the spirapril peak in the presence of its degradants. There must be baseline resolution (Rs > 2) between spirapril and the nearest eluting degradation product.[19][22]

-

Linearity: Analyze a series of at least five concentrations across the expected working range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be > 0.999.

-

Accuracy: Perform recovery studies by spiking a known amount of pure spirapril into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.

-

Precision:

-

Repeatability: Analyze six replicate preparations of the standard solution. The Relative Standard Deviation (%RSD) should be < 2.0%.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be < 2.0%.

-

-

Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Structural Elucidation with LC-MS/MS

While HPLC-PDA can confirm peak purity and quantify known substances, it cannot identify unknown degradation products. For this, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structure of a novel degradant can be confidently elucidated.[14][23]

Conclusion

The chemical stability of spirapril hydrochloride is governed by its susceptibility to hydrolysis, oxidation, and cyclization. The primary degradation pathway under most conditions is the hydrolytic cleavage of the ethyl ester to form the active metabolite, spiraprilat. Other significant degradants, such as the diketopiperazine derivative, can form under thermal and acidic stress. A thorough understanding of these pathways, achieved through systematic forced degradation studies, is paramount. The development and validation of a robust, stability-indicating RP-HPLC method is not only a regulatory requirement but also a scientific necessity to ensure that only high-quality, stable, and effective spirapril hydrochloride reaches the patient. This guide provides the strategic framework and technical protocols necessary for researchers and drug development professionals to confidently undertake this critical analysis.

References

-

Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Spirapril Metabolism Pathway. (n.d.). SMPDB. Retrieved January 6, 2026, from [Link]

-

Spirapril Hydrochloride. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2015). Pharmaceutical Technology. Retrieved January 6, 2026, from [Link]

-

Spirapril Action Pathway. (n.d.). SMPDB. Retrieved January 6, 2026, from [Link]

-

Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (2020). Universidade de Lisboa. Retrieved January 6, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Retrieved January 6, 2026, from [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved January 6, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved January 6, 2026, from [Link]

-

Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. (2014). Asian Journal of Pharmaceutical Analysis. Retrieved January 6, 2026, from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). JFDA. Retrieved January 6, 2026, from [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 6, 2026, from [Link]

-

Forced Degradation Study in Pharmaceuticals. (2018). YouTube. Retrieved January 6, 2026, from [Link]

-

Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025). Academically. Retrieved January 6, 2026, from [Link]

-

Spirapril hydrochloride monohydrate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Pathway of Hydrolysis in Neutral Condition for Drug Substance and Drug Product. (2011). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

Strength and Stability Testing for Compounded Preparations. (2014). US Pharmacopeia (USP). Retrieved January 6, 2026, from [Link]

-

Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI. Retrieved January 6, 2026, from [Link]

-

Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat and Amlodipine in Bulk Powder, Pharmaceutical Formulation and Human Plasma. (2015). TSI Journals. Retrieved January 6, 2026, from [Link]

-

Draft Guidelines on Stability Testing of Drug Substances and Products. (n.d.). The Truth Pill. Retrieved January 6, 2026, from [Link]

-

Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations. (2022). DergiPark. Retrieved January 6, 2026, from [Link]

-

Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Development and validation of stability indicating HPLC method for moexipril hydrochloride in bulk drugs and pharmaceutical dosage forms. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine besylate in bulk and in tablet dosage form. (2021). Future Journal of Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]

-

degradation product formed: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 6, 2026, from [Link]

-

An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. (2013). Walsh Medical Media. Retrieved January 6, 2026, from [Link]

-

Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

-

The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions. (2008). PubMed. Retrieved January 6, 2026, from [Link]

-

A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. (2025). PubMed. Retrieved January 6, 2026, from [Link]

-

Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spirapril hydrochloride | 94841-17-5 | BS183296 [biosynth.com]

- 4. SMPDB [smpdb.ca]

- 5. SMPDB [smpdb.ca]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. pharmtech.com [pharmtech.com]

- 9. 94841-17-5 CAS MSDS (Spirapril hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts | MDPI [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 19. researchgate.net [researchgate.net]

- 20. usp.org [usp.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. japsonline.com [japsonline.com]

- 23. degradation product formed: Topics by Science.gov [science.gov]

An In-Depth Technical Guide to Forced Degradation Studies of Spirapril Hydrochloride Under ICH Guidelines

Preamble: The Imperative of Predictive Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of a drug substance is a cornerstone of its safety, efficacy, and quality. Forced degradation studies, or stress testing, represent a critical scientific exercise mandated by global regulatory bodies.[1][2] These studies are not merely a checkbox on a regulatory submission; they are a fundamental investigation into the molecule's vulnerabilities. By subjecting the drug substance to conditions more severe than accelerated stability testing, we proactively identify potential degradation products, elucidate degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method (SIAM).[1][3] This guide provides a comprehensive, technically-grounded framework for designing and executing forced degradation studies for Spirapril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor, in strict accordance with the principles outlined by the International Council for Harmonisation (ICH).

Spirapril hydrochloride is a prodrug, meaning it is administered in an inactive form and metabolized in the body to its active metabolite, spiraprilat.[4][5][6][7] This conversion is achieved through the hydrolysis of an ethyl ester group.[4][7] This inherent susceptibility to hydrolysis, coupled with other functional groups within its structure—such as the dithia-azaspiro ring and amide linkage—presents specific challenges and points of interest for a forced degradation study. This document will navigate these molecular "soft spots" to build a robust stability profile for spirapril hydrochloride.

Part 1: Foundational Principles & Regulatory Context

The Scientific Rationale for Stress Testing

The core objective of forced degradation is to generate a representative sample of degradation products that could plausibly form during the manufacturing, storage, and clinical use of the drug product.[1] This serves several key purposes:

-

Elucidation of Degradation Pathways: Understanding how the molecule breaks down informs the development of more stable formulations and the selection of appropriate packaging and storage conditions.[1][8]

-

Development of Stability-Indicating Methods (SIAMs): A SIAM must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants, impurities, and excipients.[3][9] Stress testing provides the necessary challenge samples to prove this analytical specificity.

-

Impurity Identification and Qualification: Degradants are, by definition, impurities. Those formed above certain thresholds must be identified and qualified for safety, as per ICH Q3A(R) guidelines.[10]

The ICH Guidelines: A Regulatory Mandate

The ICH provides a harmonized framework for ensuring the quality of pharmaceuticals. For forced degradation, two guidelines are paramount:

-

ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline explicitly states that stress testing should be performed to elucidate the intrinsic stability of the drug substance.[1][2][11] It outlines the types of stress conditions to be investigated, including temperature, humidity, oxidation, and hydrolysis across a wide pH range.[11]

-

ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline provides specific recommendations for assessing the photosensitivity of a drug. It mandates exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV) energy.[11][12]

The overarching goal is to achieve a target degradation of approximately 5-20%.[2][12] This range is considered optimal because it is significant enough to generate and detect primary degradation products without being so excessive that it leads to secondary, irrelevant degradants that would not be seen under normal storage conditions.[1]

Part 2: Predicted Degradation Pathways of Spirapril Hydrochloride

A scientifically sound forced degradation study begins with a theoretical analysis of the molecule's structure to predict its likely points of failure. Spirapril's structure contains several functional groups prone to degradation.

Hydrolytic Degradation (Acidic & Basic Catalysis)

Causality: The most prominent feature of spirapril is the ethyl ester group. Ester hydrolysis is a well-understood chemical transformation that can be catalyzed by both acid and base.[13] Given that spirapril is a prodrug activated by in vivo esterolysis to form spiraprilat, this pathway is not only expected but certain.[4][7] Under more forceful conditions, the amide linkage within the molecule could also be susceptible to hydrolysis, though this generally requires more extreme conditions than ester hydrolysis.[13][14]

-

Primary Degradant: Spiraprilat (the active diacid metabolite).

-

Secondary Degradant: Potential cleavage at the amide bond, yielding smaller amino acid-like fragments.

Oxidative Degradation

Causality: The spirapril molecule contains two sulfur atoms within the 1,4-dithia-7-azaspiro[4.4]nonane ring system. Thioethers are known to be susceptible to oxidation, typically by agents like hydrogen peroxide, to form sulfoxides and, under more vigorous conditions, sulfones. This represents a significant potential degradation pathway.

-

Expected Degradants: Spirapril sulfoxide and/or spirapril disulfoxide.

Photolytic Degradation

Causality: Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state from which it can undergo chemical reactions.[15] The phenyl group in the 4-phenylbutane moiety of spirapril acts as a chromophore, capable of absorbing UV radiation. This energy absorption can facilitate reactions such as photo-oxidation or photo-hydrolysis.[15]

-

Expected Degradants: Products could be complex and may overlap with those from oxidative and hydrolytic pathways, but formed via a light-induced mechanism.

Thermal Degradation

Causality: Heat provides the activation energy for chemical reactions. In the solid state, thermal stress can reveal instabilities in the crystal lattice and promote degradation. In solution, it accelerates the rate of other degradation reactions, particularly hydrolysis.[13][16] For ester-containing compounds, high temperatures can be a significant driver of decomposition.[17][18]

-

Expected Degradants: Primarily the same products as from hydrolysis (spiraprilat), but the rate of formation will be temperature-dependent.

The logical flow of a forced degradation study, from planning to analysis, is depicted in the workflow below.

Caption: Proposed primary degradation pathways for Spirapril.

Conclusion

Forced degradation studies are an indispensable component of pharmaceutical development, providing deep insights into the chemical stability of a drug substance like Spirapril Hydrochloride. A systematic approach, grounded in the principles of the ICH guidelines and a thorough understanding of the molecule's chemistry, is essential. By meticulously executing hydrolytic, oxidative, photolytic, and thermal stress tests and developing a specific, stability-indicating analytical method, researchers can establish robust degradation profiles. This not only satisfies regulatory requirements but, more critically, ensures the development of a safe, effective, and high-quality medicinal product.

References

-

International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

Jordi Labs. ICH Q1A, Q1B, Forced Degradation. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-28. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

A. A. G. G. Amer, S. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

Small Molecule Pathway Database. Spirapril Metabolism Pathway. [Link]

-

National Center for Biotechnology Information. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]

-

YouTube. (2023). Medicinal Chemistry of ACE inhibitors. [Link]

-

I. T., G. A. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals, 14(3), 229. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

National Center for Biotechnology Information. Spirapril Hydrochloride. PubChem. [Link]

-

YouTube. (2023). ACE Inhibitors in Hypertension Management: Mechanism of Action and Side Effects Pharmacology. [Link]

-

YouTube. (2020). Mechanism(s) of ACE inhibitors, ARBs, and ARB/NEP Inhibitors. [Link]

-

National Center for Biotechnology Information. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC. [Link]

-

ResearchGate. (2014). Thermal degradation of esters/ethers derived from tartaric acid. [Link]

-

ResearchGate. (2014). Thermal stability and decomposition of pharmaceutical compounds. [Link]

-

National Center for Biotechnology Information. (1995). Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. PubMed. [Link]

-

International Journal for Scientific Research and Development. (2019). Stability indicating study by using different analytical techniques. [Link]

-

Asian Journal of Pharmaceutical Analysis. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. [Link]

-

International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. [Link]

-

Universidade de Lisboa. (2019). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]

-

arXiv. (2021). [2107.09724v3] A Greener approach towards the quantification of Captopril using Ultra High Performance Liquid Chromatography. [Link]

-

Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

-

National Center for Biotechnology Information. (2019). Studies on photodegradation process of psychotropic drugs: a review. PMC. [Link]

-

ResearchGate. (2007). Kinetics of degradation of quinapril hydrochloride in tablets. [Link]

-

ResearchGate. (2014). Kinetics of the hydrolysis of enalapril (a), ramipril (b), perindopril... [Link]

-

MDPI. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. [Link]

-

MDPI. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ijsdr.org [ijsdr.org]

- 4. SMPDB [smpdb.ca]

- 5. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijcrt.org [ijcrt.org]

- 9. ijcrt.org [ijcrt.org]

- 10. ajpsonline.com [ajpsonline.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 14. youtube.com [youtube.com]

- 15. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Identification of Spirapril Degradation Products by Mass Spectrometry

An In-Depth Technical Guide:

This guide provides a comprehensive, technically-grounded methodology for the identification and structural elucidation of spirapril degradation products. As drug development professionals, our commitment to patient safety and product efficacy necessitates a profound understanding of a drug substance's stability profile. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind experimental choices, offering a robust framework for developing a stability-indicating method for spirapril, a critical angiotensin-converting enzyme (ACE) inhibitor. We will explore the entire workflow, from regulatory considerations and forced degradation study design to the application of high-resolution mass spectrometry for definitive structural characterization.

Chapter 1: The Regulatory Imperative - A Foundation in ICH Guidelines

The foundation of any degradation study lies in a thorough understanding of the regulatory landscape. The International Council for Harmonisation (ICH) provides the framework for ensuring drug quality, safety, and efficacy across regions. For our purposes, the following guidelines are paramount:

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline is the cornerstone, mandating stress testing to elucidate the intrinsic stability of the drug substance.[1] It helps identify likely degradation products and validates the analytical procedures used to measure them.[1][2]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products This guideline provides specific details on how to assess the light sensitivity of a drug, an essential component of forced degradation.[1][3]

The primary objective of these studies is to develop a "stability-indicating method"—a validated analytical procedure that can accurately and precisely detect changes in the quality attributes of the drug substance over time.[4] A forced degradation study is the crucible in which such a method is forged, intentionally stressing the molecule to generate the very impurities the method must be able to resolve and detect.[2][4] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to produce and detect degradants without causing such extensive decomposition that the results become irrelevant to real-world stability.[2][5]

Chapter 2: Understanding Spirapril's Chemistry and Postulated Degradation Pathways

Spirapril is a prodrug, meaning it is administered in an inactive form and converted in vivo to its pharmacologically active metabolite, spiraprilat.[6][7] This conversion occurs via hepatic esterolysis—the hydrolysis of an ethyl ester group.[8][9] This inherent chemical feature provides our first clue to a likely degradation pathway.

Based on its structure—which contains an ethyl ester, a secondary amine, and amide bonds—and the known degradation patterns of similar ACE inhibitors like enalapril and ramipril, we can postulate several primary degradation pathways.[8][10][11]

-

Hydrolysis: The most apparent pathway is the hydrolysis of the ethyl ester to yield spiraprilat. While this is the intended metabolic conversion, it is also a chemical degradation pathway that can occur under hydrolytic stress conditions (acidic or basic).

-

Intramolecular Cyclization: Like other ACE inhibitors containing a dipeptide-like structure, spirapril is susceptible to intramolecular cyclization. This typically involves the loss of a water molecule to form a stable six-membered ring, known as a diketopiperazine derivative.

-

Oxidation: The molecule possesses sites that could be susceptible to oxidation, leading to the addition of one or more oxygen atoms (+16 Da per oxidation).

These postulated pathways are visualized below.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. longdom.org [longdom.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. SMPDB [smpdb.ca]

- 7. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of spiraprilat on angiotensin-converting enzyme

An In-depth Technical Guide to the Mechanism of Action of Spiraprilat on Angiotensin-Converting Enzyme

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which spiraprilat, the active diacid metabolite of the prodrug spirapril, inhibits angiotensin-converting enzyme (ACE).[1][2] Spiraprilat is a potent, non-sulfhydryl ACE inhibitor utilized in the management of hypertension and congestive heart failure.[3][4] This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on the biochemical interactions, enzyme kinetics, and structural basis of spiraprilat's inhibitory action. We will delve into the intricacies of the renin-angiotensin-aldosterone system (RAAS), the structural features of the ACE active site, and the specific molecular interactions that confer high inhibitory potency to spiraprilat. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in vitro characterization of ACE inhibitors, ensuring scientific integrity and reproducibility.

Introduction: The Renin-Angiotensin-Aldosterone System and the Central Role of ACE

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[5] Angiotensin-converting enzyme (ACE, EC 3.4.15.1), a zinc-dependent metallopeptidase, is a pivotal component of this system.[6][7] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][8] Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and increased sodium and water retention, all of which contribute to an elevation in blood pressure.[2][8][9] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[4]

The inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure.[2][7] By blocking the production of angiotensin II and preventing the breakdown of bradykinin, ACE inhibitors lead to vasodilation and a reduction in blood pressure.[4] Spirapril is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, spiraprilat, which is a potent inhibitor of ACE.[1][3]

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS)

Caption: The RAAS cascade and the inhibitory action of Spiraprilat on ACE.

Molecular Mechanism of Spiraprilat Inhibition of ACE

Competitive Inhibition

Spiraprilat acts as a competitive inhibitor of ACE.[2] This mode of inhibition signifies that spiraprilat and the natural substrate, angiotensin I, vie for binding to the same active site on the ACE molecule.[8] By binding to the active site, spiraprilat physically obstructs the access of angiotensin I, thereby preventing its conversion to angiotensin II.

Interaction with the ACE Active Site

While a crystal structure of spiraprilat in complex with ACE is not publicly available, its mechanism of binding can be inferred from its chemical structure and the extensive research on other dicarboxylate ACE inhibitors, such as lisinopril and enalaprilat.[6][10] The active site of ACE contains a catalytic zinc ion (Zn²⁺) that is essential for its enzymatic activity.[6][7]

The key interactions governing the binding of dicarboxylate ACE inhibitors, and likely spiraprilat, to the ACE active site include:

-

Coordination with the Zinc Ion: The carboxylate group of spiraprilat is believed to directly coordinate with the zinc ion in the active site, displacing a water molecule that is involved in the catalytic mechanism.[6][10] This interaction is a hallmark of this class of inhibitors.[7]

-

Hydrogen Bonding: The carbonyl and carboxyl groups of spiraprilat likely form a network of hydrogen bonds with key amino acid residues in the active site, such as His383, His387, and Glu411, which further stabilizes the enzyme-inhibitor complex.[11]

-

Hydrophobic Interactions: The phenylpropyl group of spiraprilat is expected to engage in hydrophobic interactions with a hydrophobic pocket within the ACE active site, contributing to the overall binding affinity.

Diagram 2: Proposed Binding of Spiraprilat to the ACE Active Site

Caption: Conceptual model of Spiraprilat's interaction within the ACE active site.

Quantitative and Kinetic Data

The inhibitory potency of spiraprilat is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: In Vitro Potency of Spiraprilat and Other ACE Inhibitors

| Compound | Parameter | Value | Organism/Source |

| Spiraprilat | IC50 | 0.8 nM | Rat [12] |

| Enalaprilat | Ki | ~0.06 nM | Not Specified[3] |

| Captopril | Ki | ~0.3 nM | Not Specified[3] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions (e.g., enzyme source, substrate concentration).

While the IC50 value demonstrates the high potency of spiraprilat, more detailed kinetic constants such as the inhibition constant (Ki) and the association (kon) and dissociation (koff) rates for spiraprilat are not widely available in publicly accessible literature.[3] Some ACE inhibitors, like ramiprilat, are characterized as "slow-binding" and "tight-binding" inhibitors.[13] This means they bind to the enzyme relatively slowly but form a very stable complex that dissociates slowly, leading to a prolonged duration of action.[14][15] Whether spiraprilat exhibits similar slow-binding kinetics has not been extensively documented.

Experimental Protocol: In Vitro ACE Inhibition Assay

The following protocol describes a robust and widely used spectrophotometric method for determining the in vitro ACE inhibitory activity of compounds like spiraprilat, using Hippuryl-His-Leu (HHL) as a substrate.[8][16]

Principle

ACE cleaves the substrate HHL to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified by measuring the absorbance at 228 nm, which is directly proportional to ACE activity.[8][17] The presence of an inhibitor like spiraprilat will reduce the rate of HA formation.

Reagents and Materials

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Spiraprilat (or other test inhibitor)

-

Captopril (positive control)

-

Sodium borate buffer (pH 8.3) containing NaCl

-

1 M HCl

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 228 nm

-

Incubator at 37°C

Step-by-Step Methodology

-

Preparation of Solutions:

-

Assay Buffer: Prepare a 50 mM sodium borate buffer containing 300 mM NaCl, adjusted to pH 8.3.[16]

-

Substrate Solution (5 mM HHL): Dissolve HHL in the Assay Buffer to a final concentration of 5 mM. Prepare this solution fresh for each experiment.[8]

-

ACE Solution (100 mU/mL): Reconstitute lyophilized ACE in the Assay Buffer to a working concentration of 100 mU/mL. Keep the enzyme solution on ice.[8]

-

Inhibitor Solutions: Prepare a stock solution of spiraprilat in a suitable solvent (e.g., deionized water). Create a series of dilutions of the stock solution in the Assay Buffer to be tested.

-

Positive Control: Prepare a stock solution and serial dilutions of captopril in the same manner as the test inhibitor.

-

-

Assay Procedure (96-well plate format):

-

Blank: 150 µL Assay Buffer + 50 µL Substrate Solution.

-

Control (100% ACE activity): 100 µL Assay Buffer + 50 µL ACE Solution.

-

Sample: 100 µL of each spiraprilat dilution + 50 µL ACE Solution.

-

Positive Control: 100 µL of each captopril dilution + 50 µL ACE Solution.

-

-

Incubation and Reaction Initiation:

-

Add the Assay Buffer and inhibitor/control solutions to the respective wells.

-

Add 50 µL of the ACE solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.[8]

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells.[8]

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.[16][17]

-

-

Reaction Termination and Absorbance Measurement:

Data Analysis

-

Calculate the Percentage of ACE Inhibition:

-

% Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

-

-

Determine the IC50 Value:

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Diagram 3: Workflow for In Vitro ACE Inhibition Assay

Caption: Step-by-step workflow for the spectrophotometric ACE inhibition assay.

Conclusion

Spiraprilat exerts its therapeutic effect through the potent and competitive inhibition of angiotensin-converting enzyme. Its mechanism of action, inferred from its structural similarity to other dicarboxylate ACE inhibitors, involves key interactions with the ACE active site, most notably coordination with the catalytic zinc ion. The high in vitro potency of spiraprilat, evidenced by its low nanomolar IC50 value, underscores its efficacy as an antihypertensive agent. The detailed experimental protocol provided herein offers a robust framework for the continued investigation and characterization of spiraprilat and novel ACE inhibitors. Further research to elucidate the precise crystal structure of the spiraprilat-ACE complex and to characterize its detailed binding kinetics will provide even greater insight into its mechanism of action and facilitate the rational design of next-generation cardiovascular therapeutics.

References

-

protocols.io. Angiotensin-converting enzyme inhibitory assay. protocols.io. [Link]

-

OneLab - Andrew Alliance. ACE Inhibition Assay - Protocol. OneLab - Andrew Alliance. [Link]

-

Progressive Academic Publishing. INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. Progressive Academic Publishing. [Link]

-

ResearchGate. What is the simple protocol or method to determine ACE inhibitory activity of peptides?. ResearchGate. [Link]

-

protocols.io. ACE-inhibitory activity assay: IC50. protocols.io. [Link]

-

protocols.io. ACE-inhibitory activity assay: IC50. protocols.io. [Link]

-

PubChem - NIH. Spiraprilat | C20H26N2O5S2 | CID 3033702. PubChem - NIH. [Link]

-

ETFLIN. In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). ETFLIN. [Link]

-

PubChem. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814. PubChem. [Link]

-

PubMed. Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat. PubMed. [Link]

-